molecular formula C9H9BrO3 B136142 Methyl 4-bromo-2-methoxybenzoate CAS No. 139102-34-4

Methyl 4-bromo-2-methoxybenzoate

Cat. No. B136142
M. Wt: 245.07 g/mol
InChI Key: WPGAGRPPDYAZAD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methoxybenzoate is a chemical compound that has been synthesized and studied for various properties and reactions. It is derived from bromobenzoic acid compounds and has been a subject of interest in the field of organic chemistry due to its potential applications and chemical behavior .

Synthesis Analysis

The synthesis of methyl 4-bromo-2-methoxybenzoate has been achieved through a multi-step process starting from 4-bromo-2-fluorotoluene. The process involves bromination, hydrolysis to form 4-bromo-2-fluorobenzaldehyde, followed by cyanidation, methoxylation, further hydrolysis, and finally esterification. The overall yield of this synthesis was reported to be about 47% with a purity of 99.8% as determined by gas chromatography .

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 4-hydroxybenzoate and bromobenzoic acid derivatives, has been extensively studied. Single crystal X-ray structure determination and Hirshfeld surface analysis have been used to understand the intermolecular interactions and crystal packing of these compounds . Additionally, quantum mechanical methods, including Hartree Fock (HF) and Density Functional Theory (DFT), have been employed to calculate various molecular properties and to compare experimental and theoretical vibrational spectra .

Chemical Reactions Analysis

Methyl 4-bromo-2-methoxybenzoate and its derivatives undergo various chemical reactions. For instance, bromobenzoic acid derivatives have been shown to participate in type II Br...Br halogen bonding interactions, which are significant in the crystal packing of these compounds . Nucleophilic substitution reactions have also been explored, where bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield alkoxy-, propylthio-, and amino-substituted derivatives . Moreover, the bromination, nitration, and other substitution reactions of benzo[b]thiophen derivatives have been investigated, revealing insights into the reactivity of methoxy-substituted benzoic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl methoxybenzoates have been determined both experimentally and computationally. Thermochemical studies, including combustion calorimetry and thermogravimetry, have been used to obtain combustion and vaporization enthalpies, which in turn allowed for the calculation of standard molar enthalpies of formation in the gas phase . Computational methods have also been applied to predict gas-phase enthalpies of formation and to analyze electronic density and noncovalent interactions .

Scientific Research Applications

Synthesis and Characterization

Methyl 4-bromo-2-methoxybenzoate has been a subject of study primarily for its synthetic applications and characterization. Chen Bing-he (2008) reported the synthesis of Methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, with an overall yield of about 47% and a purity of 99.8% (by GC). This synthesis process involved steps such as bromination, hydrolysis, cyanidation, methoxylation, and esterification (Chen Bing-he, 2008).

Role in Drug Intermediates Synthesis

Methyl 4-bromo-2-methoxybenzoate has been investigated for its role in the synthesis of drug intermediates. Bao Li-jiao (2013) synthesized methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, an intermediate of bifendate, using this compound. The synthesis involved methanol-esterification, methyl etherification, and cyclization of methylene chloride, among other steps, with a total yield of about 37% (Bao Li-jiao, 2013).

Application in Bromophenol Derivatives Synthesis

The compound has also been used in the synthesis of bromophenol derivatives. Jielu Zhao et al. (2004) isolated new bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to Methyl 4-bromo-2-methoxybenzoate. These compounds were characterized, but found inactive against several human cancer cell lines and microorganisms (Jielu Zhao et al., 2004).

Contribution to Photodynamic Therapy

Methyl 4-bromo-2-methoxybenzoate derivatives have been explored for their photodynamic therapy applications. M. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, showing good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II mechanisms in the treatment of cancer through photodynamic therapy, showcasing the compound's potential in medical applications (M. Pişkin et al., 2020).

Thermochemical Studies

The compound has been part of thermochemical studies too. H. Flores et al. (2019) conducted both experimental and computational studies to determine the structural and thermochemical properties of methyl 2- and 4-methoxybenzoates. They obtained combustion and vaporization enthalpies through combustion calorimetry and thermogravimetry, providing insights into the compound's thermochemical behavior (H. Flores et al., 2019).

Safety And Hazards

“Methyl 4-bromo-2-methoxybenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and respiratory sensitization. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

methyl 4-bromo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGAGRPPDYAZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568654
Record name Methyl 4-bromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-methoxybenzoate

CAS RN

139102-34-4
Record name Methyl 4-bromo-2-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139102-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-bromo-2-methoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.394
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
LM Suen, C Wang, DN Hunter, HJ Mitchell… - …, 2018 - thieme-connect.com
… Synthesized according to the general procedure using methyl 4-bromo-2-methoxybenzoate (60 mg, 0.24 mmol, 1.0 equiv). Compound 15 was isolated as a white solid (85 mg, 0.17 …
Number of citations: 7 www.thieme-connect.com
NY Mok, J Chadwick, KAB Kellett… - Journal of medicinal …, 2013 - ACS Publications
… Methyl 4-bromo-2-methoxybenzoate 29a was first hydrolyzed to the benzoic acid intermediate 30a, for which the homologation was then achieved following literature procedures …
Number of citations: 24 pubs.acs.org
C Brütting, O Kataeva, AW Schmidt… - European Journal of …, 2017 - Wiley Online Library
… Methyl 4-Bromo-2-hydroxybenzoate: Boron tribromide (1 m in CH 2 Cl 2 , 18.3 mL, 18.3 mmol) was added at –78 C to a solution of methyl 4-bromo-2-methoxybenzoate (2.05 g, 8.36 …
C Liechti, U Séquin, G Bold, P Furet, T Meyer… - European journal of …, 2004 - Elsevier
… Salicylanilides 35, 36, and 37 were obtained from methyl 4-bromo-2-methoxybenzoate (38) (Fig. 6 ). The Pd-catalyzed coupling of this ester with trimethyl(4-nitrophenyl)stannane to …
Number of citations: 94 www.sciencedirect.com
C Schuster, C Börger, KK Julich‐Gruner… - European Journal of …, 2014 - Wiley Online Library
… Buchwald–Hartwig coupling of methyl 4-bromo-2-methoxybenzoate (13) and p-anisidine led to diarylamine 14. The subsequent palladium(II)-catalyzed oxidative cyclization of 14 using …
P Kancharla, RA Dodean, Y Li, S Pou… - Journal of medicinal …, 2020 - ACS Publications
… Compounds 9a–e were synthesized and purified in good yields (67–79%) by the same procedure as described for 8a from methyl 4-bromo-2-methoxybenzoate (2) and appropriate …
Number of citations: 8 pubs.acs.org
JB Xi, YF Fang, B Frett, ML Zhu, T Zhu, YN Kong… - European Journal of …, 2017 - Elsevier
We present herein the discovery and development of novel and potent Nek2 inhibitors with distinctive in vitro and in vivo antitumor activity based on an imidazo[1,2-a]pyridine scaffold. …
Number of citations: 46 www.sciencedirect.com
M Imanishi, Y Tomishima, S Itou… - Journal of medicinal …, 2008 - ACS Publications
A novel class of biphenyl analogues containing a benzoic acid moiety based on lead compound 8i have been identified as potent and selective human β 3 adrenergic receptor (β 3 -AR) …
Number of citations: 50 pubs.acs.org
KK Nanda, A Ginnetti, WP Wuelfing - Journal of Pharmaceutical Sciences, 2020 - Elsevier
One of the most common functional groups encountered in drug molecules is the amide, and the most common degradation pathway for amides is base-mediated hydrolysis to its …
Number of citations: 4 www.sciencedirect.com
CR Fraser - 2022 - ora.ox.ac.uk
Nuclear imaging has the ability to non-invasively probe target expression, drug pharmacokinetics, and monitor treatment response. With many cancer therapies inducing DNA damage …
Number of citations: 2 ora.ox.ac.uk

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